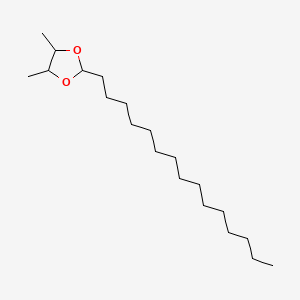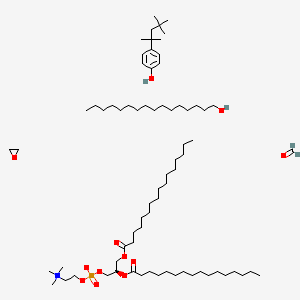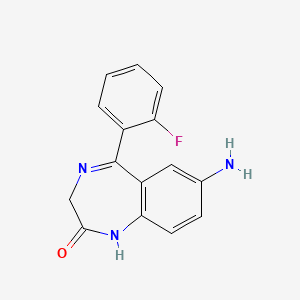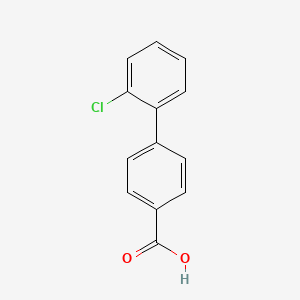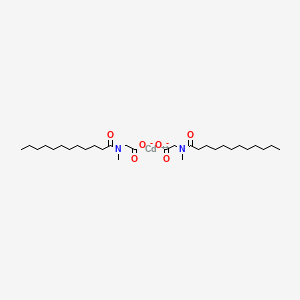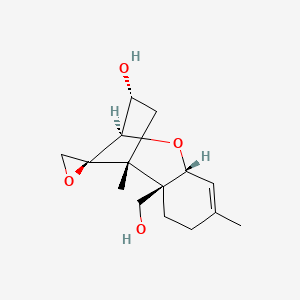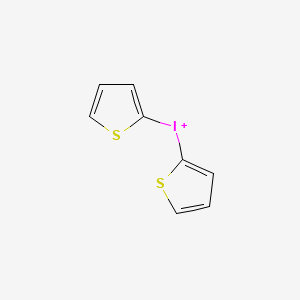![molecular formula C23H29Cl2N3O5 B1200744 [(6R)-3-(3,4-dichlorophenyl)-6-hydroxy-2-(propan-2-ylcarbamoyloxymethyl)-6,7-dihydro-5H-pyrrolizin-1-yl]methyl N-propan-2-ylcarbamate CAS No. 86422-04-0](/img/structure/B1200744.png)
[(6R)-3-(3,4-dichlorophenyl)-6-hydroxy-2-(propan-2-ylcarbamoyloxymethyl)-6,7-dihydro-5H-pyrrolizin-1-yl]methyl N-propan-2-ylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbamic acid, [5-(3,4-dichlorophenyl)-2,3-dihydro-2-hydroxy-1H-pyrrolizine-6,7-diyl]bis(methylene) ester, ®- is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrrolizine ring system substituted with dichlorophenyl and hydroxy groups. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, [5-(3,4-dichlorophenyl)-2,3-dihydro-2-hydroxy-1H-pyrrolizine-6,7-diyl]bis(methylene) ester, ®- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolizine Ring: The pyrrolizine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a substituted hydrazine and an appropriate carbonyl compound.
Introduction of the Dichlorophenyl Group: The dichlorophenyl group can be introduced via a nucleophilic substitution reaction using a dichlorophenyl halide and a nucleophile.
Carbamate Formation: The final step involves the formation of the carbamate ester by reacting the hydroxylated pyrrolizine with an isocyanate or a carbamoyl chloride under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, [5-(3,4-dichlorophenyl)-2,3-dihydro-2-hydroxy-1H-pyrrolizine-6,7-diyl]bis(methylene) ester, ®- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, alcohols.
Major Products
The major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as substituted derivatives with various functional groups replacing the dichlorophenyl group.
Scientific Research Applications
Carbamic acid, [5-(3,4-dichlorophenyl)-2,3-dihydro-2-hydroxy-1H-pyrrolizine-6,7-diyl]bis(methylene) ester, ®- has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of carbamic acid, [5-(3,4-dichlorophenyl)-2,3-dihydro-2-hydroxy-1H-pyrrolizine-6,7-diyl]bis(methylene) ester, ®- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Similar Compounds
- Carbamic acid, (phenylmethyl)-, [5-(3,4-dichlorophenyl)-2,3-dihydro-1H-pyrrolizine-6,7-diyl]bis(methylene) ester
- Carbamic acid, (phenylmethyl)-, [5-(3,4-dichlorophenyl)-2,3-dihydro-1H-pyrrolizine-6,7-diyl]bis(methylene) ester
Uniqueness
The uniqueness of carbamic acid, [5-(3,4-dichlorophenyl)-2,3-dihydro-2-hydroxy-1H-pyrrolizine-6,7-diyl]bis(methylene) ester, ®- lies in its specific substitution pattern and the presence of both dichlorophenyl and hydroxy groups. These structural features impart distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
86422-04-0 |
|---|---|
Molecular Formula |
C23H29Cl2N3O5 |
Molecular Weight |
498.4 g/mol |
IUPAC Name |
[3-(3,4-dichlorophenyl)-6-hydroxy-2-(propan-2-ylcarbamoyloxymethyl)-6,7-dihydro-5H-pyrrolizin-1-yl]methyl N-propan-2-ylcarbamate |
InChI |
InChI=1S/C23H29Cl2N3O5/c1-12(2)26-22(30)32-10-16-17(11-33-23(31)27-13(3)4)21(28-9-15(29)8-20(16)28)14-5-6-18(24)19(25)7-14/h5-7,12-13,15,29H,8-11H2,1-4H3,(H,26,30)(H,27,31) |
InChI Key |
HFYYIYVYBXADGP-UHFFFAOYSA-N |
SMILES |
CC(C)NC(=O)OCC1=C2CC(CN2C(=C1COC(=O)NC(C)C)C3=CC(=C(C=C3)Cl)Cl)O |
Isomeric SMILES |
CC(C)NC(=O)OCC1=C2C[C@H](CN2C(=C1COC(=O)NC(C)C)C3=CC(=C(C=C3)Cl)Cl)O |
Canonical SMILES |
CC(C)NC(=O)OCC1=C2CC(CN2C(=C1COC(=O)NC(C)C)C3=CC(=C(C=C3)Cl)Cl)O |
Synonyms |
2-hydroxy-5-(3,4-dichlorophenyl)-6,7-bis(hydroxymethyl)-2,3-dihydro-1H-pyrrolizine bis(2-propylcarbamate) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


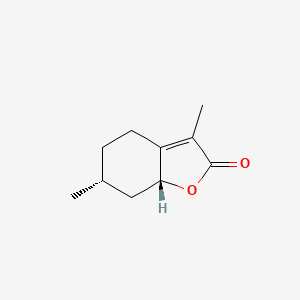
![5-[(4-chloro-1-pyrazolyl)methyl]-N-(6-methyl-1,3-benzothiazol-2-yl)-2-furancarboxamide](/img/structure/B1200663.png)
![4-chloro-N-[(7-oxo-3,6-dihydro-2H-[1,4]dioxino[2,3-g]quinolin-8-yl)methyl]-N-(2-oxolanylmethyl)benzenesulfonamide](/img/structure/B1200664.png)
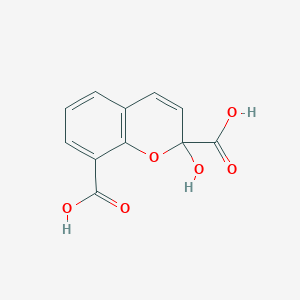
![6-Azabicyclo[3.2.1]octane](/img/structure/B1200668.png)
